molecular formula C12H18Cl2N2 B1398736 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride CAS No. 1194375-85-3

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

Cat. No.: B1398736
CAS No.: 1194375-85-3
M. Wt: 261.19 g/mol
InChI Key: DCJWFGZXHGFLGJ-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride (CAS: 1194508-28-5; molecular formula: C₁₂H₁₆N₂·HCl) is a spirocyclic compound featuring a seven-membered bicyclic core with two nitrogen atoms and a benzyl substituent. The spiro[3.3]heptane scaffold confers structural rigidity, which is advantageous for optimizing binding affinity and selectivity in drug discovery . The hydrochloride salt form enhances aqueous solubility, making it suitable for biological testing and pharmaceutical applications . This compound is commercially available in milligram-to-gram quantities with high purity, though exact specifications (e.g., ≥95%) are often customized .

Properties

CAS No.

1194375-85-3

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.19 g/mol

IUPAC Name

2-benzyl-2,6-diazaspiro[3.3]heptane;dihydrochloride

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;;/h1-5,13H,6-10H2;2*1H

InChI Key

DCJWFGZXHGFLGJ-UHFFFAOYSA-N

SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a benzyl-substituted diamine under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-benzyl-2,6-diazaspiro[3.3]heptane hydrochloride and analogous spirocyclic compounds:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference(s)
This compound C₁₂H₁₇ClN₂ Benzyl High structural rigidity; used in neuroprotective and anticancer research .
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride C₆H₁₄Cl₂N₂ Methyl Smaller substituent; utilized in structure-activity relationship (SAR) studies .
2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride C₇H₁₄Cl₂N₂ Ethyl Intermediate lipophilicity; explored for metabolic stability in drug candidates .
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate C₁₀H₁₆N₂O₄·C₂H₂O₄ tert-Butyl carboxylate Bulky substituent; improves pharmacokinetic properties in preclinical models .
2-Tosyl-2,6-diazaspiro[3.3]heptane C₁₂H₁₅N₂O₂S Tosyl (sulfonyl) Enhances electronic properties; used as a synthetic intermediate for protease inhibitors .
1-Benzyl-1,6-diazaspiro[3.3]heptane C₁₁H₁₄N₂ Benzyl (positional isomer) Altered nitrogen placement; impacts target selectivity in receptor binding .

Key Comparative Insights:

Methyl and ethyl variants exhibit reduced steric hindrance, favoring interactions with compact binding pockets (e.g., enzyme active sites) .

Salt Forms :

  • Hydrochloride and dihydrochloride salts improve solubility but may alter crystallization behavior. For example, 2-methyl-2,6-diazaspiro[3.3]heptane is available as oxalate, trifluoroacetate, and dihydrochloride salts to suit diverse experimental conditions .

Biological Activity :

  • Benzyl derivatives are prioritized in anticancer and neuroprotective studies due to their aromatic π-system, which facilitates interactions with hydrophobic protein domains .
  • Tosyl and tert-butyl derivatives are often intermediates in synthesizing bioactive molecules, leveraging their electron-withdrawing or steric effects to modulate reactivity .

Structural Rigidity :

  • All spiro[3.3]heptane analogs share a rigid scaffold, but positional isomerism (e.g., 1-benzyl vs. 2-benzyl) alters spatial orientation, affecting target engagement .

Biological Activity

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms within a seven-membered ring. This structural feature suggests potential biological activities that merit exploration, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H18N2Cl
  • Molecular Weight : Approximately 250.76 g/mol
  • CAS Number : 1194375-85-3

The compound's spirocyclic framework is believed to influence its interaction with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets remain under investigation, but preliminary studies suggest interactions with various biological systems.

Potential Biological Activities

Research indicates that compounds structurally similar to this compound often exhibit:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anticancer Properties : Inhibition of tumor growth in certain cell lines.
  • Neurological Effects : Possible modulation of neurotransmitter systems.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeurological Effects
This compoundUnder investigationPromisingModulatory potential
1-BenzylpiperidineModerateNot significantDopamine receptor interaction
2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptaneHighSignificantSerotonin receptor modulation

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) models, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
  • Antimicrobial Screening : Preliminary antimicrobial assays showed that the compound exhibited activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, while showing lesser effects on Gram-negative strains .
  • Neuropharmacological Studies : In vitro studies demonstrated that the compound could influence neurotransmitter release in rat brain slices, suggesting potential applications in treating neurological disorders .

Research Applications

The unique properties of this compound make it a valuable candidate for various research applications:

  • Drug Development : As a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
  • Biochemical Assays : Used as a ligand in assays to study enzyme activity and receptor interactions.
  • Material Science : Investigated for its potential in developing novel materials due to its unique chemical structure.

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride?

The synthesis typically involves cyclization reactions starting from benzyl-protected precursors. For example, analogous spirocyclic compounds like 2-azaspiro[3.3]heptane hydrochloride are synthesized via ring-closing strategies using amine-containing intermediates under acidic conditions . Key steps include protecting group manipulation (e.g., benzyl groups) and subsequent deprotection to yield the final hydrochloride salt. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to avoid side products.

Q. How is the structural elucidation of this compound performed?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity and spirocyclic geometry.
  • X-ray crystallography : Resolves absolute stereochemistry and spatial arrangement of the diazaspiro core .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 224.121983) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in optimizing the stereochemical purity of this compound during synthesis?

Challenges include:

  • Racemization : Occurs during acidic or basic conditions; mitigated by using mild deprotection methods (e.g., catalytic hydrogenation for benzyl groups).
  • Diastereomer separation : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) resolves enantiomers .
  • Stereochemical stability : Storage at low temperatures (-20°C) prevents epimerization .

Q. How can discrepancies in mass spectrometry data for this compound be resolved?

Discrepancies often stem from adduct formation or isotopic interference. Solutions include:

  • HRMS with ESI+/ESI− : Confirms molecular ion ([M+H]+^+ or [M−Cl]+^+) with <3 ppm error .
  • Tandem MS (MS/MS) : Correlates fragmentation patterns with predicted structures (e.g., loss of HCl or benzyl groups).
  • Isotopic abundance analysis : Matches experimental vs. theoretical isotopic distributions.

Q. What HPLC methods are suitable for quantifying impurities in this compound?

Reverse-phase HPLC with ion-pair reagents ensures separation of polar impurities. Example conditions:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 0.05 M KH2_2PO4_4 (pH 3 with H3_3PO4_4) containing 0.1% heptanesulfonic acid (ion-pair agent) and methanol (68:32 v/v) .
  • Detection : UV at 210–230 nm for amine and aromatic moieties.

Q. How can researchers assess the in vitro pharmacological activity of this compound?

Methodologies include:

  • Enzyme inhibition assays : Target-specific enzymes (e.g., bacterial topoisomerases) using fluorescence-based substrates .
  • MIC testing : Determines antimicrobial activity against Gram-positive/negative strains in nutrient broth .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to evaluate selectivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride
Reactant of Route 2
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

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